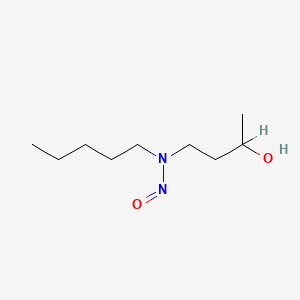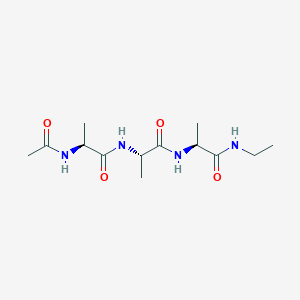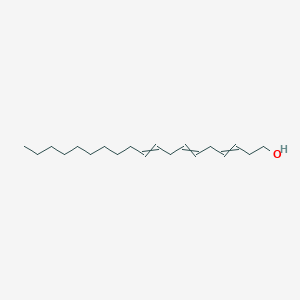
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine is a complex organic compound characterized by its unique structure, which includes a bromine atom and a benzodioxarsepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine typically involves the use of polyphosphoric acid and brominated precursors. One common method includes the addition of 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide to heated polyphosphoric acid at 60°C, followed by hydrolysis and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of brominated derivatives, while oxidation can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzymatic activity and receptor binding, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other brominated benzodioxarsepine derivatives and related heterocyclic compounds such as imidazoles and triazoles .
Uniqueness
What sets 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine apart from similar compounds is its specific bromine substitution and the unique structure of the benzodioxarsepine ring, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82674-22-4 |
|---|---|
Molekularformel |
C8H8AsBrO2 |
Molekulargewicht |
290.97 g/mol |
IUPAC-Name |
3-bromo-1,5-dihydro-2,4,3-benzodioxarsepine |
InChI |
InChI=1S/C8H8AsBrO2/c10-9-11-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2 |
InChI-Schlüssel |
WOIVZWITYMBCSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CO[As](O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)

![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)



